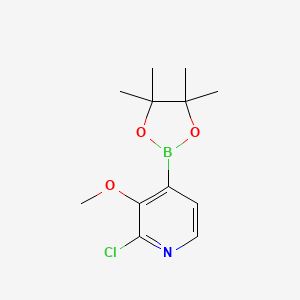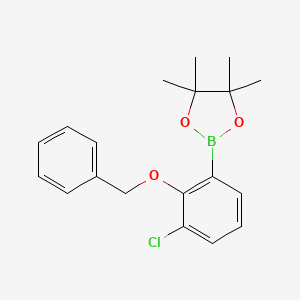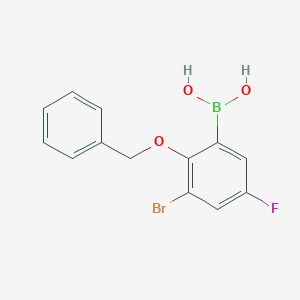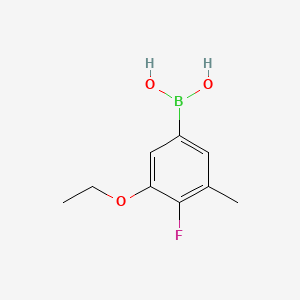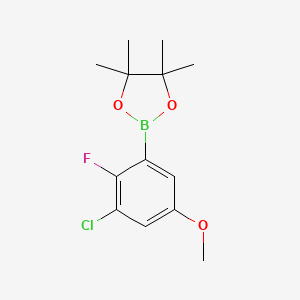
3-(1,-Dioxolan-2-yl)-4-fluoro-2-methoxyphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,-Dioxolan-2-yl)-4-fluoro-2-methoxyphenylboronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a dioxolane ring, a fluorine atom, and a methoxy group attached to a phenyl ring, along with a boronic acid functional group. The unique structural features of this compound make it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,-Dioxolan-2-yl)-4-fluoro-2-methoxyphenylboronic acid typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be formed through the reaction of ethylene glycol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(1,-Dioxolan-2-yl)-4-fluoro-2-methoxyphenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The compound can undergo reduction reactions to modify the dioxolane ring or other functional groups.
Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(1,-Dioxolan-2-yl)-4-fluoro-2-methoxyphenol.
Reduction: Formation of reduced derivatives of the dioxolane ring.
Substitution: Formation of substituted derivatives with various nucleophiles.
Scientific Research Applications
3-(1,-Dioxolan-2-yl)-4-fluoro-2-methoxyphenylboronic acid has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in cross-coupling reactions.
Biology: Investigated for its potential as a probe in biological assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic applications, including as a component in drug discovery and development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(1,-Dioxolan-2-yl)-4-fluoro-2-methoxyphenylboronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition studies. The fluorine atom and methoxy group can influence the compound’s electronic properties and reactivity, further modulating its biological and chemical activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,-Dioxolan-2-yl)-4-fluoro-2-methoxyphenol
- 3-(1,-Dioxolan-2-yl)-4-chloro-2-methoxyphenylboronic acid
- 3-(1,-Dioxolan-2-yl)-4-fluoro-2-hydroxyphenylboronic acid
Uniqueness
3-(1,-Dioxolan-2-yl)-4-fluoro-2-methoxyphenylboronic acid is unique due to the combination of its dioxolane ring, fluorine atom, methoxy group, and boronic acid functional group. This unique structure imparts distinct reactivity and properties, making it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
[3-(1,3-dioxolan-2-yl)-4-fluoro-2-methoxyphenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BFO5/c1-15-9-6(11(13)14)2-3-7(12)8(9)10-16-4-5-17-10/h2-3,10,13-14H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXQLCCNFUZUMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)C2OCCO2)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BFO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
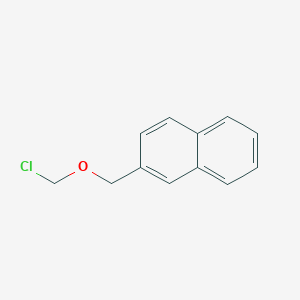
![[8)-alpha-Neu5Ac-(2->]5](/img/structure/B8208817.png)
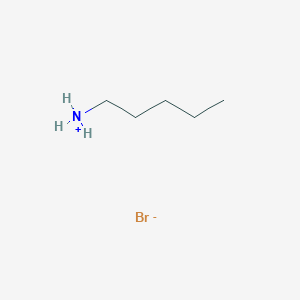
![Dene]-4-methylidene-cyclohexan-1-OL](/img/structure/B8208832.png)
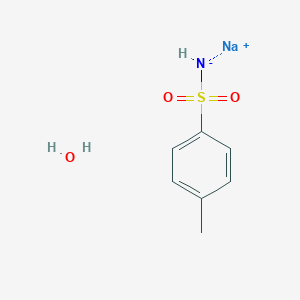
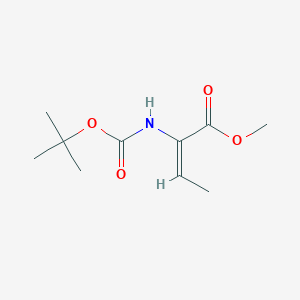
![N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine](/img/structure/B8208840.png)
